molecular formula C10H12O4 B6595843 Methyl 5-ethoxy-2-hydroxybenzoate CAS No. 5315-78-6

Methyl 5-ethoxy-2-hydroxybenzoate

Cat. No.: B6595843
CAS No.: 5315-78-6
M. Wt: 196.20 g/mol
InChI Key: ZXZXUCRIVQNLCF-UHFFFAOYSA-N
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Description

Methyl 5-ethoxy-2-hydroxybenzoate is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group at the 5-position and a hydroxy group at the 2-position on the benzene ring, with a methyl ester functional group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-ethoxy-2-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-ethoxy-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethoxy-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-ethoxy-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of methyl 5-ethoxy-2-hydroxybenzoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate:

    Ethyl 4-hydroxybenzoate: Similar to methylparaben but with an ethyl ester group, used for similar applications.

    Propyl 4-hydroxybenzoate: Another paraben derivative used as a preservative.

Uniqueness

Methyl 5-ethoxy-2-hydroxybenzoate is unique due to the presence of both an ethoxy group and a hydroxy group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other benzoate derivatives. This structural uniqueness makes it valuable for specific applications in chemical synthesis and research.

Properties

IUPAC Name

methyl 5-ethoxy-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-7-4-5-9(11)8(6-7)10(12)13-2/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZXUCRIVQNLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299344
Record name Methyl 5-ethoxy-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5315-78-6
Record name Methyl 5-ethoxy-2-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5315-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-ethoxy-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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